2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Mechanism of Action
Target of Action
The primary targets of the compound 2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . This interaction results in the inhibition of cell proliferation, induction of apoptosis, and significant reduction in the migration and invasion abilities of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action inhibits this pathway, thereby disrupting these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial properties for subsequent optimization .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and significant reduction in the migration and invasion abilities of cancer cells . These effects are primarily observed in vitro, such as in breast cancer 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core.
Attachment of the propyl linker:
Formation of the triazole ring:
Coupling with the carboxamide group: The final step involves the coupling of the triazole ring with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Phenylpiperazines: Compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo core and have been studied for their biological activities.
Uniqueness
2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
2-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, including the triazole ring and pyrrolopyridine moiety, suggest potential biological activities that warrant detailed exploration.
Structural Characteristics
- Molecular Formula : C16H18N4O
- Molecular Weight : Approximately 285.34 g/mol
- Key Functional Groups :
- Triazole ring
- Pyrrolopyridine structure
- Phenyl group
These characteristics contribute to its pharmacological properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology and infectious diseases.
Anti-Cancer Properties
Triazole derivatives have been extensively studied for their anti-cancer properties. The following table summarizes relevant findings:
Compound | Activity | Mechanism |
---|---|---|
This compound | Potential anti-proliferative effects | Inhibition of tubulin polymerization |
Similar triazoles | Anti-cancer activity | Induction of apoptosis in cancer cell lines (e.g., A549, MCF-7) |
In vitro studies have shown that triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The specific activity of this compound remains under investigation but suggests potential as an anti-cancer agent .
Antimycobacterial Activity
Recent research has also highlighted the potential antimycobacterial properties of triazole derivatives. For instance, certain pyrrolopyridine-triazole hybrids demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . This suggests that similar compounds may also exhibit effective antimycobacterial activity.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies are critical for understanding the mechanism of action and predicting potential side effects.
Binding Affinity Analysis
Preliminary docking studies indicate that this compound may interact with tubulin and other cellular targets implicated in cancer pathways. The binding affinities observed suggest a strong interaction with potential therapeutic targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Pyrrolopyridine-Triazole Derivatives : A series of novel derivatives were synthesized through copper-catalyzed reactions, demonstrating good yields and biological activity against Mycobacterium tuberculosis .
- Pharmacological Significance : Triazoles have been recognized for their chemotherapeutic values across various applications including anti-inflammatory and antioxidant activities .
Properties
IUPAC Name |
2-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(17-14-22-25(23-17)16-7-2-1-3-8-16)21-11-5-12-24-13-9-15-6-4-10-20-18(15)24/h1-4,6-10,13-14H,5,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWBAPSUEGOHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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